4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside
Overview
Description
4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO13 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Syntheses of Glycosides 4-Nitrophenyl glycosides of hyalobiuronic acid and chondrosine were synthesized from their respective zwitterions. These compounds demonstrated resistance to hydrolysis by bovine testicular hyaluronidase, indicating stability under specific enzymatic conditions (Watt, Clinch, & Slim, 2002).
Chromogenic Substrates for Enzymatic Assays 4-Nitrophenyl 2-(4-O-methyl-alpha-d-glucopyranuronosyl)-beta-d-xylopyranoside has been identified as an excellent substrate for the measurement of hemicellulolytic alpha-glucuronidase activity. This finding facilitated the development of a precise alpha-glucuronidase assay, showcasing the utility of these compounds in bioanalytical chemistry (Biely et al., 2000).
NMR Analysis and Structural Characterization The crystal structure and solid-state 13C NMR analysis of nitrophenyl tetra-O-acetyl-beta-D-galactopyranosides and glucopyranosides were performed. The results highlighted the unique structural properties of these compounds and provided insights into the conformational dynamics of the nitrophenyl group, contributing to a better understanding of their physical and chemical characteristics (Temeriusz et al., 2005).
Biochemical Applications
Study of Proteoglycan Biosynthesis Various sulfoforms of specific trisaccharides were synthesized as probes for studying the biosynthesis and sorting of proteoglycans. This application underscores the role of these compounds in unraveling complex biological pathways and their potential in biomedical research (Thollas & Jacquinet, 2004).
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are enzymes such as alpha-D-glucosidase, glucansucrases, and maltase-glucoamylase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler sugars.
Mode of Action
This compound acts as a chromogenic substrate for these enzymes . When the enzymes cleave this compound, it liberates p-nitrophenol alongside the corresponding sugar . The release of p-nitrophenol, a yellow-colored product, allows for the visual detection of the enzymatic activity .
Biochemical Pathways
The compound is involved in the glycosidase pathway, where it is hydrolyzed by the target enzymes to produce simpler sugars and p-nitrophenol . The downstream effects include the generation of glucose and galactose, which can be further metabolized by the cell.
Pharmacokinetics
The compound is soluble in water, warm ethanol, and methanol , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The hydrolysis of this compound by the target enzymes results in the release of p-nitrophenol, which can be visually detected due to its yellow color . This allows researchers to measure the activity of the enzymes.
Action Environment
The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside serves as a substrate for enzymes like α-galactosidase . Upon enzyme catalysis, it yields a highly fluorescent 4-nitrophenol product . The rate of hydrolysis directly correlates to the enzyme’s activity .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for specific enzymes. The enzymatic activity it induces can influence various cellular processes, including cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as α-galactosidase . When used as a substrate, the amount of released pNP is significantly increased . This indicates that the compound can influence enzyme activity and, consequently, biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the amount of liberated pNP from the compound is significantly higher at pH 4.0, whereas no activity is detected at pH 7.0 .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of α-galactosidase . The compound serves as a substrate for this enzyme, facilitating the transfer of the galactose or glucose moiety to an acceptor molecule .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-LTHBGAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938456 | |
Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17400-77-0 | |
Record name | 4-Nitrophenylmaltoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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